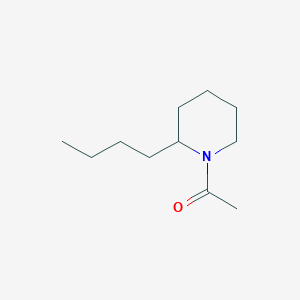
1-(2-Butylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Butylpiperidin-1-yl)ethanone is a piperidine derivative featuring a butyl substituent at the 2-position of the piperidine ring and an acetyl group (ethanone) at the 1-position. Piperidine-based compounds are widely studied in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, agrochemicals, and bioactive molecules. The butyl chain may enhance lipophilicity, influencing membrane permeability and pharmacokinetic properties.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 1-(2-Butylpiperidin-1-yl)ethanone and related ethanone derivatives:
Key Comparison Points
Structural Features
- Halogenation: Fluorine atoms in compounds like UDO and 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone improve metabolic stability and electronegativity, critical for target binding . Heterocyclic Additions: Tetrazole-containing analogs (e.g., 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone) act as bioisosteres for carboxylic acids, enhancing solubility and bioavailability .
Research Implications and Gaps
- Pharmacological Potential: The butyl substituent in this compound warrants exploration in CNS drug development, leveraging its lipophilicity for improved bioavailability.
- Safety and Toxicity: Analogous compounds highlight the need for rigorous toxicological studies, as many ethanone derivatives lack comprehensive safety data (e.g., 1-(2-Amino-6-nitrophenyl)ethanone in ).
- Structural Optimization : Hybridizing the butyl group with halogenated or heterocyclic moieties (e.g., tetrazole) could enhance target specificity and activity .
Properties
CAS No. |
131119-53-4 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(2-butylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C11H21NO/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h11H,3-9H2,1-2H3 |
InChI Key |
NRULTSPWIKOLCZ-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCCN1C(=O)C |
Canonical SMILES |
CCCCC1CCCCN1C(=O)C |
Synonyms |
Piperidine, 1-acetyl-2-butyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















